

Spectroscopic Analysis of Propyl Isobutyrate: A Technical Guide

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Compound of Interest

Compound Name: *Propyl isobutyrate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **propyl isobutyrate**, a common fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and a proposed mass spectral fragmentation pathway.

Chemical Structure and Properties

Propyl isobutyrate, with the IUPAC name propyl 2-methylpropanoate, is an ester with a fruity odor. Its chemical structure and key properties are summarized below.

- Molecular Formula: $C_7H_{14}O_2$
- Molecular Weight: 130.18 g/mol [1]
- Appearance: Colorless liquid
- Boiling Point: Approximately 134 °C[1]
- Solubility: Soluble in organic solvents, sparingly soluble in water.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **propyl isobutyrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (300 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.03	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₃
2.53	Septet	1H	-CH(CH ₃) ₂
1.65	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₃
1.17	Doublet	6H	-CH(CH ₃) ₂
0.95	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₃

Table 1: ^1H NMR data for **propyl isobutyrate**.[\[2\]](#)

^{13}C NMR (CDCl_3)

Chemical Shift (ppm)	Assignment
177.5	C=O
65.5	-O-CH ₂ -CH ₂ -CH ₃
34.2	-CH(CH ₃) ₂
22.1	-O-CH ₂ -CH ₂ -CH ₃
19.1	-CH(CH ₃) ₂
10.5	-O-CH ₂ -CH ₂ -CH ₃

Table 2: ^{13}C NMR data for **propyl isobutyrate**.

Infrared (IR) Spectroscopy

FT-IR (Neat)

Wavenumber (cm ⁻¹)	Assignment
2968	C-H stretch (alkane)
1735	C=O stretch (ester)
1468	C-H bend (alkane)
1178	C-O stretch (ester)

Table 3: Key IR absorption bands for **propyl isobutyrate**.

Mass Spectrometry (MS)

Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
130	< 5	[M] ⁺ (Molecular Ion)
89	~45	[CH(CH ₃) ₂ C(OH)=O] ⁺
71	~60	[CH(CH ₃) ₂ CO] ⁺
43	100	[CH(CH ₃) ₂] ⁺ (Base Peak)
41	~20	[C ₃ H ₅] ⁺
27	~15	[C ₂ H ₃] ⁺

Table 4: Mass spectrometry data for **propyl isobutyrate**.[\[1\]](#)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer. The sample of **propyl isobutyrate** was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy: The FT-IR spectrum was obtained from a neat liquid sample of **propyl isobutyrate** using a Bruker Tensor 27 FT-IR instrument with an Attenuated Total

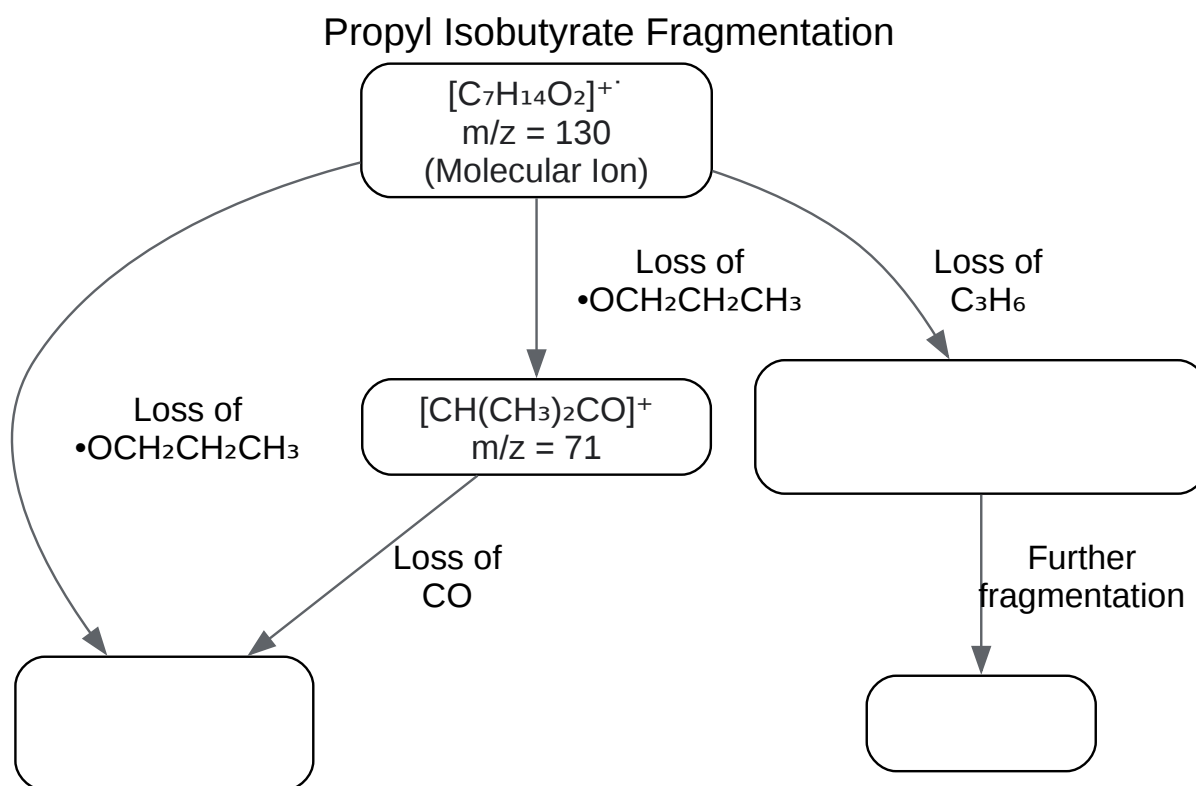
Reflectance (ATR) accessory.[1]

Mass Spectrometry (MS): Mass spectral data was obtained using a mass spectrometer operating in electron ionization (EI) mode. The sample was introduced, and the resulting fragments were analyzed. The data presented includes the mass-to-charge ratio (m/z) and the relative intensity of the detected ions.[1]

Mandatory Visualization

Mass Spectrometry Fragmentation Pathway

The fragmentation of **propyl isobutyrate** upon electron ionization is proposed to occur through several key pathways, including alpha-cleavage and a McLafferty rearrangement. The base peak at m/z 43 corresponds to the stable isopropyl cation. The significant peak at m/z 71 arises from the cleavage of the propyl group, forming the isobutyryl cation. A McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, results in the formation of a radical cation at m/z 88 and the neutral loss of propene.



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Caption: Proposed fragmentation pathway of **propyl isobutyrate** in electron ionization mass spectrometry.

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References

- 1. Propyl isobutyrate | C7H14O2 | CID 12571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ISOBUTYRIC ACID N-PROPYL ESTER(644-49-5) 1H NMR [m.chemicalbook.com]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
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